N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
Description
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]propanamide is a bi-heterocyclic hybrid compound featuring a thiazole core substituted at position 4 with a 4-iodophenyl group and at position 2 with a propanamide moiety. Its molecular formula is C₁₂H₁₁IN₂OS, with a molecular weight of 366.20 g/mol. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKXYCUUUSXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-iodoaniline with isobutyryl chloride to form the intermediate, which is then cyclized with a thioamide to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of biodegradable catalysts and solvent recycling, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce thiazole oxides .
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The following compounds share the N-(1,3-thiazol-2-yl)propanamide backbone but differ in aryl substituents, heterocyclic appendages, or functional groups:
Key Observations :
Propanamide Derivatives with Varied Bioactivity
COX/LOX Inhibitors (Anti-inflammatory Activity):
- Compound 6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Compound 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol Selective COX-2 inhibitor with anti-inflammatory efficacy in vivo .
Melting Points and Stability:
- Compounds with electron-withdrawing groups (e.g., nitro in 8h: m.p. 158–159°C ) exhibit higher melting points than those with electron-donating groups (e.g., amino in 8g: m.p. 142–143°C ). The target compound’s iodine substituent, being moderately electron-withdrawing, may confer intermediate thermal stability.
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide, a compound belonging to the thiazole derivatives class, has garnered attention in biological research due to its potential bioactive properties. This article delves into its biological activity, exploring its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Structure
The compound's structure is characterized by the presence of a thiazole ring and an iodophenyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 218.27 g/mol.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Class | Thiazole Derivative |
| Molecular Formula | |
| Molecular Weight | 218.27 g/mol |
| Functional Groups | Thiazole, Iodophenyl |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of apoptotic markers and cell signaling pathways related to cancer growth.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can modulate enzyme activity, while the iodophenyl group enhances binding affinity to target sites, increasing biological potency. This dual action contributes to its effectiveness in various therapeutic contexts.
Table 2: Biological Activities Overview
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated thiazole derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)propanamide and N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide. The presence of iodine in this compound is notable for enhancing reactivity and biological activity due to its larger atomic size and higher polarizability.
Table 3: Comparison with Similar Compounds
| Compound Name | Halogen Type | Biological Activity |
|---|---|---|
| This compound | Iodine | High |
| N-(4-(4-bromophenyl)thiazol-2-yl)propanamide | Bromine | Moderate |
| N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide | Chlorine | Lower |
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of its bromine and chlorine analogs, indicating superior efficacy against resistant strains.
Study 2: Cancer Cell Proliferation Inhibition
In a controlled laboratory setting, this compound was tested on several cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting its potential as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
